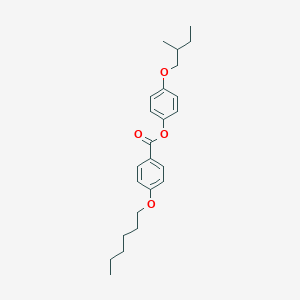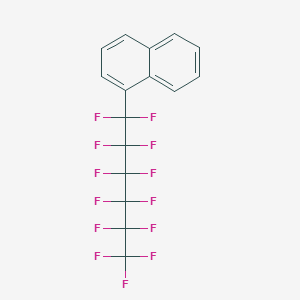
1-(Tridecafluorohexyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tridecafluorohexyl)naphthalene is a fluorinated organic compound that features a naphthalene ring substituted with a tridecafluorohexyl group. This compound is part of a class of chemicals known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tridecafluorohexyl)naphthalene typically involves the reaction of naphthalene with a tridecafluorohexyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with tridecafluorohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
1-(Tridecafluorohexyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common, where the naphthalene ring reacts with electrophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products
Substitution: Products include halogenated naphthalenes, nitronaphthalenes, and sulfonated derivatives.
Oxidation: Major products are naphthoquinones and phthalic anhydride.
Reduction: Reduced products include dihydronaphthalenes and tetrahydronaphthalenes.
科学的研究の応用
1-(Tridecafluorohexyl)naphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its chemical resistance and low surface energy.
作用機序
The mechanism of action of 1-(Tridecafluorohexyl)naphthalene involves its interaction with molecular targets through its fluorinated chain and aromatic ring. The tridecafluorohexyl group imparts hydrophobicity and chemical stability, allowing the compound to interact with hydrophobic regions of biomolecules or materials. The naphthalene ring can participate in π-π interactions, enhancing its binding affinity to aromatic systems.
類似化合物との比較
Similar Compounds
- 1-Fluoronaphthalene
- 1-Chloronaphthalene
- 1-Bromonaphthalene
- 1-Iodonaphthalene
Uniqueness
1-(Tridecafluorohexyl)naphthalene is unique due to its long fluorinated chain, which imparts exceptional chemical resistance and low surface energy compared to other halogenated naphthalenes. This makes it particularly valuable in applications requiring high-performance materials with specific surface properties.
特性
CAS番号 |
93697-17-7 |
|---|---|
分子式 |
C16H7F13 |
分子量 |
446.20 g/mol |
IUPAC名 |
1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)naphthalene |
InChI |
InChI=1S/C16H7F13/c17-11(18,10-7-3-5-8-4-1-2-6-9(8)10)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h1-7H |
InChIキー |
QQYGCXVOZCUYBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




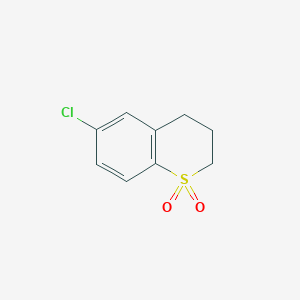
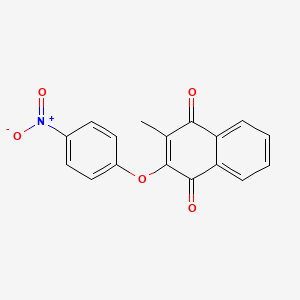
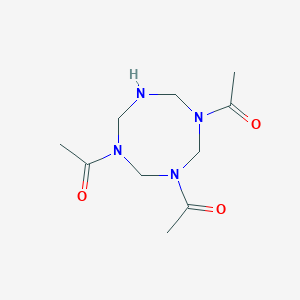
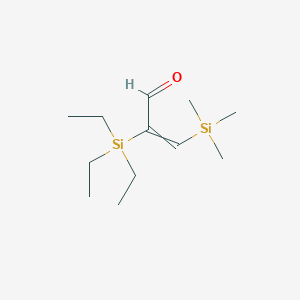
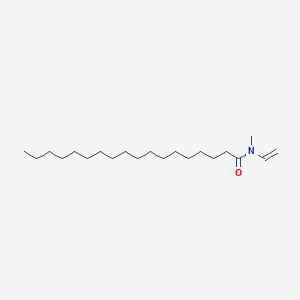


![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
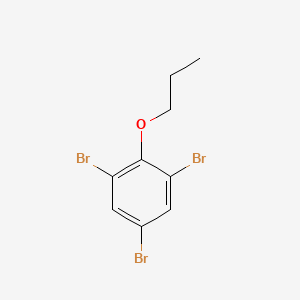
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
